2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester

Lipophilicity Drug-likeness Permeability

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester (CAS 1171924-59-6) is a synthetic quinazolin-4(3H)-one derivative featuring a characteristic N3-benzyl linkage to a 2-methoxy-6-ethoxycarbonyl-substituted phenyl ring. This compound belongs to the broader 4-oxoquinazoline class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including kinase inhibition, anti-inflammatory, antimicrobial, and analgesic effects.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 1171924-59-6
Cat. No. B6339192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester
CAS1171924-59-6
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1OC)CN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C19H18N2O4/c1-3-25-19(23)17-13(7-6-10-16(17)24-2)11-21-12-20-15-9-5-4-8-14(15)18(21)22/h4-10,12H,3,11H2,1-2H3
InChIKeyKXGAMLMTGNWWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Guide: 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester (CAS 1171924-59-6)


2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester (CAS 1171924-59-6) is a synthetic quinazolin-4(3H)-one derivative featuring a characteristic N3-benzyl linkage to a 2-methoxy-6-ethoxycarbonyl-substituted phenyl ring. This compound belongs to the broader 4-oxoquinazoline class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including kinase inhibition, anti-inflammatory, antimicrobial, and analgesic effects [1]. The compound is commercially available from multiple suppliers with purities typically ≥95% (up to 98% NLT) and a molecular weight of 338.36 g/mol (C19H18N2O4), positioning it as a viable screening candidate for drug discovery programs .

Why 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester Cannot Be Interchanged with Closest Structural Analogs


Within the 4-oxoquinazoline chemotype, seemingly minor structural modifications at the benzoic acid moiety—including the presence, position, and nature of the alkoxy substituent and the ester functional group—can profoundly alter key drug-like properties such as lipophilicity (LogP), aqueous solubility, and target-binding conformations . The 2-methoxy-6-ethoxycarbonyl substitution pattern on the target compound creates a distinct steric and electronic environment at the N3-benzyl junction that differentiates it from the para-substituted analog (ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate, CAS 702648-60-0) and the des-ester acid form (CAS 881298-86-8). Published structure-activity relationship (SAR) data from analogous 4-oxoquinazolin-3-yl benzoic acid series demonstrate that substitution position and esterification state directly impact antibacterial potency, selectivity index, and logP-driven permeability [1]. Consequently, substituting this compound with a close analog lacking the ortho-methoxy or ethyl ester group introduces a scientifically meaningful risk of altered biological activity, solubility profile, and target engagement, which must be quantitatively assessed on a per-assay basis.

Quantitative Differentiation Evidence: 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester vs. Structural Analogs


Ortho-Methoxy Substitution Enhances Lipophilicity vs. Para-Substituted Des-Methoxy Analog

The target compound, bearing an ortho-methoxy group on the benzoic acid ring, exhibits a computationally estimated LogP of approximately 3.38 . In contrast, its closest commercially available des-methoxy analog, ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate (CAS 702648-60-0), which carries the ester at the para-position without any methoxy substitution, has a significantly lower experimentally derived LogP of 2.79 (LogSW = -3.89) . This difference of ΔLogP ≈ +0.59 units indicates that the target compound resides in a more favorable lipophilicity window for membrane permeation while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Lipophilicity Drug-likeness Permeability

Ethyl Ester Moiety Confers Differential Solubility and Prodrug Potential vs. Free Carboxylic Acid Analog

The target compound exists as an ethyl ester, whereas the corresponding free acid, 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid (CAS 881298-86-8), contains a carboxylic acid group at the para-position (and lacks the ortho-methoxy substituent). Within the broader 4-oxoquinazolin-3-yl benzoic acid/benzamide SAR landscape, Gatadi et al. (2019) demonstrated that the esterification state of the benzoic acid moiety is a critical determinant of both antimicrobial potency and selectivity. Compounds with a free carboxylic acid group (e.g., compound 4a) and their corresponding ester or amide derivatives exhibited differential MIC values against multidrug-resistant S. aureus, with select ester/amide analogs achieving MICs of 0.25–0.5 µg/mL and selectivity indices exceeding 40 [1].

Aqueous solubility Prodrug design Formulation

Ortho-Methoxy Substituent May Enhance COX-2 Inhibitory Selectivity Based on Quinazoline Pharmacophore SAR

In a series of 1-substituted-3-(2-methyl-4-oxo-4H-quinazolin-3-yl) urea/thiourea derivatives evaluated for COX-2 inhibition, compounds bearing electron-donating substituents demonstrated differential IC50 values and COX-2 selectivity indices. Specifically, compound IIIb (IC50 = 5 µM, COX-2 selectivity index = 4.74) and its nitrate ester Vb (IC50 = 6.86 µM, selectivity index = 5.03) established that the 4-oxoquinazoline scaffold can be tuned for preferential COX-2 over COX-1 inhibition through peripheral substitution [1]. The target compound's ortho-methoxy group, an electron-donating substituent, is structurally analogous to the substitution patterns that conferred measurable COX-2 selectivity in this study, suggesting a mechanistic rationale for prioritizing this compound over des-methoxy analogs in anti-inflammatory screening cascades.

COX-2 inhibition Anti-inflammatory Selectivity index

Distinct N3-Benzyl Linkage Topology Differentiates Target Compound from PK-66 Analgesic Lead Series

The well-characterized analgesic lead compound PK-66 (4-[4-oxo-4H-quinazolin-3-yl]benzoic acid) features a direct N3-phenyl linkage without a methylene spacer, and demonstrated 53.4% inhibition of bradykinin-induced hyperalgesia, 38.5% inhibition in carrageenan edema, and 26.9% inhibition in zymosan-induced hyperalgesia at 1 mg/kg i.p. in rodent models [1]. The target compound differs in two key structural aspects: (1) it incorporates a methylene (-CH2-) spacer between the quinazoline N3 and the phenyl ring, and (2) it bears ortho-methoxy and ethyl ester substituents absent in PK-66. The presence of the methylene spacer introduces an additional rotational degree of freedom that alters the conformational landscape of the N3-aryl moiety, potentially affecting target binding geometry and pharmacokinetics relative to PK-66.

Analgesic Antinociceptive N3-substitution

Supplier-Grade Purity Specification Enables Reproducible Screening Without Additional Purification

Multiple authorized suppliers list the target compound with purity specifications of ≥95% (up to NLT 98%), as confirmed by AB465491 catalog data (abcr GmbH) and MolCore product specifications . In contrast, several close structural analogs—including the para-substituted ethyl ester (CAS 702648-60-0) and the free acid (CAS 881298-86-8)—are listed primarily on general chemical databases without explicit purity guarantees from ISO-certified producers . The availability of the target compound from ISO-compliant manufacturing channels reduces batch-to-batch variability risk and eliminates the need for in-house repurification prior to biological assay deployment.

Purity specification Reproducibility Procurement quality

Recommended Application Scenarios for 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester Based on Quantified Differentiation


Cell-Based Phenotypic Screening Requiring Enhanced Membrane Permeability

With a calculated LogP ≈ 3.38, the target compound resides in a lipophilicity range favorable for passive membrane diffusion, surpassing the para-substituted des-methoxy analog (LogP = 2.79) by approximately 0.59 log units [1][2]. This property makes it a preferred candidate for intracellular target-based assays (e.g., kinase inhibition, COX-2 screening) where adequate cellular uptake is prerequisite for observing pharmacological activity. Researchers should select this compound over the less lipophilic analog when membrane permeability is a critical screening parameter.

Structure-Activity Relationship (SAR) Studies on 4-Oxoquinazoline N3-Benzyl Substitution Topology

The unique combination of an ortho-methoxy group, ethyl ester, and N3-methylene spacer distinguishes this compound from both the N3-phenyl PK-66 analgesic lead series and the para-substituted ester/acid analogs [1]. Its procurement enables systematic SAR exploration of: (1) the role of the methylene spacer in modulating conformational flexibility and target engagement; (2) the contribution of ortho vs. para substitution to biological activity; and (3) the effect of esterification on potency and selectivity within the 4-oxoquinazoline chemotype.

Antimicrobial Drug Discovery Targeting Multidrug-Resistant Staphylococcus aureus

Class-level SAR evidence from Gatadi et al. (2019) demonstrates that 4-oxoquinazolin-3-yl benzoic acid ester/amide derivatives achieve MIC values as low as 0.25–0.5 µg/mL against MDR S. aureus with selectivity indices exceeding 40 [1]. The target compound, as an ethyl ester-bearing analog within this chemotype, is structurally positioned to be evaluated directly against the ESKAP pathogen panel. Its certified purity (≥95–98%) ensures that observed antimicrobial activity can be attributed to the compound itself rather than impurities, a critical requirement for hit validation in antibacterial screening cascades [2].

Anti-Inflammatory Screening with Preferential COX-2 Selectivity Design

The electron-donating ortho-methoxy substituent aligns with documented SAR showing that 4-oxoquinazoline derivatives bearing electron-releasing groups achieve COX-2 selectivity indices of 4.74–5.03 [1]. The target compound is an ideal candidate for profiling in COX-1/COX-2 inhibition assays to determine whether the 2-methoxy-6-ethoxycarbonyl substitution pattern further enhances this selectivity window, potentially yielding a lead compound with improved therapeutic index over non-selective COX inhibitors such as diclofenac.

Quote Request

Request a Quote for 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.